Cas no 19182-97-9 (Phenol, 2-nitro-6-(2-propenyl)-)

Phenol, 2-nitro-6-(2-propenyl)-, is a nitro-substituted phenolic compound featuring an allyl group at the ortho position relative to the hydroxyl group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The nitro group enhances electrophilic properties, while the allyl moiety offers versatility for further functionalization via cross-coupling or addition reactions. Its stability under controlled conditions ensures reliable handling in laboratory and industrial settings. The compound’s distinct substitution pattern also facilitates selective modifications, enabling tailored applications in fine chemical production. Proper storage and handling are recommended due to its potential sensitivity to light and heat.
Phenol, 2-nitro-6-(2-propenyl)- structure
19182-97-9 structure
商品名:Phenol, 2-nitro-6-(2-propenyl)-
CAS番号:19182-97-9
MF:C10H8NO4F3
メガワット:263.17002
MDL:MFCD14702552
CID:1385119
PubChem ID:11309867

Phenol, 2-nitro-6-(2-propenyl)- 化学的及び物理的性質

名前と識別子

    • Phenol, 2-nitro-6-(2-propenyl)-
    • 2-allyl-6-nitrophenol
    • 2-nitro-6-prop-2-enylphenol
    • 2-Allyl-6-nitro-phenol
    • 19182-97-9
    • MB13689
    • SCHEMBL425736
    • DB-251323
    • A880352
    • 2-Nitro-6-(2-propen-1-yl)phenol
    • KVNAARREQORWCW-UHFFFAOYSA-N
    • MDL: MFCD14702552
    • インチ: InChI=1S/C9H9NO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2
    • InChIKey: KVNAARREQORWCW-UHFFFAOYSA-N
    • ほほえんだ: C=CCC1=C(C(=CC=C1)[N+](=O)[O-])O

計算された属性

  • せいみつぶんしりょう: 263.04054
  • どういたいしつりょう: 179.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • PSA: 72.6

Phenol, 2-nitro-6-(2-propenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1294258-250mg
2-Allyl-6-nitro-phenol
19182-97-9 95%
250mg
$665 2024-07-28
eNovation Chemicals LLC
Y1294258-500mg
2-Allyl-6-nitro-phenol
19182-97-9 95%
500mg
$1095 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0615-500mg
2-Allyl-6-nitro-phenol
19182-97-9 97%
500mg
¥8569.06 2024-04-19
eNovation Chemicals LLC
Y1294258-50mg
2-Allyl-6-nitro-phenol
19182-97-9 95%
50mg
$285 2025-02-18
eNovation Chemicals LLC
Y1294258-250mg
2-Allyl-6-nitro-phenol
19182-97-9 95%
250mg
$665 2025-02-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0615-100mg
2-Allyl-6-nitro-phenol
19182-97-9 97%
100mg
¥3480.09 2024-04-19
eNovation Chemicals LLC
Y1294258-100mg
2-Allyl-6-nitro-phenol
19182-97-9 95%
100mg
$455 2025-02-18
eNovation Chemicals LLC
Y1294258-500mg
2-Allyl-6-nitro-phenol
19182-97-9 95%
500mg
$1095 2025-02-18
eNovation Chemicals LLC
Y1294258-250mg
2-Allyl-6-nitro-phenol
19182-97-9 95%
250mg
$665 2025-03-01
eNovation Chemicals LLC
Y1294258-1g
2-Allyl-6-nitro-phenol
19182-97-9 95%
1g
$1765 2025-03-01

Phenol, 2-nitro-6-(2-propenyl)- 関連文献

Phenol, 2-nitro-6-(2-propenyl)-に関する追加情報

Recent Advances in the Study of Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) in Chemical Biology and Pharmaceutical Research

Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) is a nitroaromatic compound with significant potential in chemical biology and pharmaceutical applications. Recent studies have explored its unique chemical properties, biological activities, and potential therapeutic uses. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and applications in drug discovery and development.

The compound's structure, featuring a nitro group and an allyl substituent on a phenolic ring, confers distinct reactivity and biological activity. Recent synthetic methodologies have improved the yield and purity of Phenol, 2-nitro-6-(2-propenyl)-, enabling more extensive biological evaluation. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize its structure and confirm its identity.

In pharmacological studies, Phenol, 2-nitro-6-(2-propenyl)- has demonstrated notable antimicrobial and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy against Gram-positive bacteria, with MIC values comparable to established antibiotics. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, although further elucidation is required.

Additionally, research has highlighted its potential as a precursor in the synthesis of more complex bioactive molecules. Its nitro group serves as a versatile functional handle for further chemical modifications, making it valuable in medicinal chemistry. Recent work has explored its incorporation into heterocyclic scaffolds with enhanced pharmacological profiles.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential toxicity. Current research is investigating structural analogs and prodrug strategies to address these limitations. The compound's full therapeutic potential will likely emerge as these studies progress.

In conclusion, Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) represents an intriguing subject of study in chemical biology and drug discovery. Its unique structure and biological activities warrant continued investigation, particularly in the context of antimicrobial resistance and inflammatory diseases. Future research directions may include target identification, structure-activity relationship studies, and preclinical evaluation of optimized derivatives.

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